molecular formula C21H28INO2 B13769849 (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide CAS No. 7347-85-5

(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide

Cat. No.: B13769849
CAS No.: 7347-85-5
M. Wt: 453.4 g/mol
InChI Key: QKZPNMYSNWFVJF-UHFFFAOYSA-M
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Description

"(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide" is a quaternary ammonium compound characterized by a diethylmethylammonium core linked to a benzoylphenoxy-substituted ethyl group.

Properties

CAS No.

7347-85-5

Molecular Formula

C21H28INO2

Molecular Weight

453.4 g/mol

IUPAC Name

1-(2-benzoylphenoxy)propan-2-yl-diethyl-methylazanium;iodide

InChI

InChI=1S/C21H28NO2.HI/c1-5-22(4,6-2)17(3)16-24-20-15-11-10-14-19(20)21(23)18-12-8-7-9-13-18;/h7-15,17H,5-6,16H2,1-4H3;1H/q+1;/p-1

InChI Key

QKZPNMYSNWFVJF-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 2-benzoylphenol with an appropriate alkylating agent, followed by quaternization with methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzophenone derivatives, alcohols, and substituted benzyl compounds .

Scientific Research Applications

(1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the A03AB Therapeutic Class

lists several quaternary ammonium salts under the WHO Anatomical Therapeutic Chemical (ATC) classification A03AB (Synthetic antispasmodics, quaternary ammonium compounds) . Key analogues include:

Compound Name Substituent CAS Reg. No. Molecular Formula Therapeutic Use
(2-Benzhydryloxyethyl)diethylmethylammonium iodide Benzhydryloxyethyl Not provided Not provided Antispasmodic (A03AB16)
Tiemonium iodide Thienylmethyl Not provided Not provided Antispasmodic (A03AB17)
Prifinium bromide Aromatic heterocyclic Not provided Not provided Antispasmodic (A03AB18)

Key Differences :

  • The benzoylphenoxy group in the target compound contrasts with the benzhydryloxyethyl group in A03AB14.
  • Tiemonium iodide (A03AB17) features a thienylmethyl group, which may confer distinct pharmacokinetic properties due to sulfur’s polarizability .
Phosphonothiolate Derivatives with Diethylmethylammonium Groups

describes "Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide" (CAS 67-63-0), which shares the diethylmethylammonium core but incorporates a phosphonothiolate group.

Property Target Compound Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide
Molecular Formula Likely C₂₁H₂₈INO₂ (estimated) C₁₂H₂₉INO₂PS
Functional Groups Benzoylphenoxy, ethyl linker Phosphonothiolate, isopropoxy group
Potential Use Antispasmodic (inferred) Likely cholinesterase inhibitor or organophosphate derivative

Impact of Substituents :

Adamantane-Containing Analogues

provides data for "(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide" (CAS 54099-20-6), which substitutes the benzoylphenoxy group with a bulky adamantylcarbamoyl moiety.

Property Target Compound (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide
Molecular Formula Likely C₂₁H₂₈INO₂ C₁₈H₃₃IN₂O
Substituent Aromatic (benzoylphenoxy) Aliphatic (adamantylcarbamoyl)
Bioactivity Likely antispasmodic Potential CNS-targeting due to adamantane’s blood-brain barrier penetration

Structural Implications :

Physicochemical and Pharmacokinetic Considerations

  • Synthetic Routes : highlights methyl iodide as a common alkylating agent in quaternary ammonium synthesis, suggesting analogous pathways for the target compound .

Biological Activity

Overview of (1-((2-Benzoylphenoxy)methyl)ethyl)diethylmethylammonium iodide

This compound is a quaternary ammonium compound characterized by its unique structure, which includes a benzoylphenoxy group. These types of compounds often exhibit interesting biological activities due to their ability to interact with biological membranes and cellular targets.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₂O₂I
  • Molecular Weight : 404.29 g/mol
  • IUPAC Name : 1-((2-benzoylphenoxy)methyl)ethyl-diethylmethylammonium iodide

Quaternary ammonium compounds typically function by disrupting cellular membranes, leading to cell lysis or altering cellular signaling pathways. The presence of the benzoylphenoxy moiety may enhance lipophilicity, allowing for better membrane penetration and potential cytotoxic effects against various cell lines.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds often possess antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism usually involves disruption of the bacterial cell membrane.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have demonstrated that quaternary ammonium compounds can induce apoptosis. The following table summarizes findings from recent studies:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa10Induction of apoptosis via mitochondrial pathway
MCF-715Cell cycle arrest at G2/M phase
A54920Reactive oxygen species (ROS) generation

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quaternary ammonium compounds against hospital-acquired infections. The results indicated that compounds similar to this compound displayed significant activity against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines : Research published in Cancer Letters explored the cytotoxic effects of benzoylphenyl derivatives on breast cancer cell lines. The study revealed that these compounds could effectively reduce cell viability and induce apoptosis, highlighting their potential as chemotherapeutic agents.

Safety and Toxicity

While many quaternary ammonium compounds are effective antimicrobial agents, they can also exhibit toxicity to human cells, particularly at higher concentrations. Safety assessments are crucial to determine the therapeutic index and potential side effects.

Toxicity Data Table

Endpoint Value
Acute Toxicity (LD₅₀)>2000 mg/kg (rat model)
Skin IrritationModerate irritation observed
Eye IrritationSevere irritation observed

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